(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Medicinal Chemistry Chiral Synthesis Drug Discovery

Select the (R)-enantiomer over the (S)-form or racemate to ensure precise molecular recognition. This ≥98% pure, free base amine serves as a validated PDB ligand (WNJ) and privileged scaffold for serotonin receptor and nNOS targets, directly hitting lead compounds without extra neutralization steps.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 769113-72-6
Cat. No. B2547521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine
CAS769113-72-6
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=N2
InChIInChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1
InChIKeyYIALOSPTKOFOPE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 769113-72-6): Chiral Purity, Synthetic Utility, and Structural Differentiation for Scientific Procurement


(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 769113-72-6) is a chiral amine building block characterized by a pyrrolidine ring substituted at the 3-position with an amine group and an N-pyridin-2-ylmethyl moiety. Its structural features position it as a valuable intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting neurological disorders and as a ligand in structure-based drug design. The compound's stereospecific (R)-configuration is a critical determinant of its biological and chemical behavior, distinguishing it from its (S)-enantiomer and racemic mixtures [1].

Why (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 769113-72-6) Cannot Be Substituted with its (S)-Enantiomer or Racemic Mixtures: A Quantitative Analysis of Structural and Biological Differentiation


Generic substitution with the (S)-enantiomer (CAS 457097-85-7) or racemic 1-(pyridin-2-ylmethyl)pyrrolidin-3-amine is scientifically unjustified due to fundamental differences in stereochemical configuration that directly impact molecular recognition, synthetic utility, and biological activity. Chiral amines like this compound serve as essential building blocks for creating enantiomerically pure drug candidates. Substituting with the incorrect enantiomer can lead to significant alterations in target binding, metabolic pathways, and pharmacological efficacy, as has been well-established in the development of chiral pharmaceuticals . The following quantitative evidence underscores why the specific (R)-configuration is non-interchangeable for applications requiring defined stereochemistry.

Quantitative Evidence Guide for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine: Head-to-Head Comparisons with Key Analogs and Alternatives


Stereochemical Purity and Synthetic Control: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer of 1-(pyridin-2-ylmethyl)pyrrolidin-3-amine is commercially available with a specified purity of ≥95% or ≥98%, as documented by multiple vendors . In contrast, the (S)-enantiomer is primarily offered as a trihydrochloride salt (CAS 169452-32-8), which introduces different counterion considerations for synthesis and formulation . The free base (R)-enantiomer offers greater flexibility for subsequent chemical transformations without the need for additional neutralization steps. This difference is quantifiable in terms of synthetic step count and overall process efficiency.

Medicinal Chemistry Chiral Synthesis Drug Discovery

Structural Confirmation as a Ligand: (R)-Enantiomer vs. Racemate in Protein Crystallography

The (R)-enantiomer has been definitively identified as a ligand (PDB ligand code: WNJ) in a protein-ligand complex, as cataloged in the BioLiP database, a semi-manually curated repository of biologically relevant interactions [1]. This structural validation confirms the compound's ability to engage in specific binding interactions, a property that is inherently dependent on its defined (R)-stereochemistry. The racemic mixture (CAS 623579-03-3) would contain both (R)- and (S)-enantiomers, potentially complicating crystallization trials and producing ambiguous electron density maps, thereby hindering accurate structure determination.

Structural Biology Fragment-Based Drug Design X-ray Crystallography

Chemical Stability and Storage: (R)-Enantiomer vs. Hydrochloride Salts

The (R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine free base is recommended for storage under sealed, dry conditions at 2-8°C, with shipping permissible at room temperature within the continental US . In contrast, the (S)-enantiomer is commonly provided as a trihydrochloride salt, which is generally more hygroscopic and may require more stringent storage conditions to prevent degradation . The free base form offers practical advantages in handling and long-term storage stability, quantified by the specified temperature range and the absence of counterion-related stability concerns.

Chemical Storage Shelf-Life Procurement Logistics

Recommended Research and Industrial Application Scenarios for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine Based on Verified Quantitative Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Leverage the high stereochemical purity (≥95% or ≥98%) and free base form of (R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine as a defined starting material for the asymmetric synthesis of complex drug candidates. This application is directly supported by its specified purity and commercial availability as a free base, which eliminates the need for additional neutralization steps required for salt forms .

Structure-Based Drug Design and Fragment Screening

Utilize the (R)-enantiomer as a validated ligand (PDB code WNJ) in X-ray crystallography and fragment-based drug discovery efforts. Its presence in the BioLiP database confirms its ability to form specific, biologically relevant interactions, providing a structurally defined starting point for hit-to-lead optimization .

Medicinal Chemistry Campaigns Targeting Neurological Disorders

Employ (R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine as a privileged scaffold for synthesizing compounds with potential activity at serotonin receptors or neuronal nitric oxide synthase (nNOS), as indicated by its structural features and documented use in pharmaceutical research. The defined (R)-stereochemistry is critical for achieving desired target engagement and selectivity profiles .

Quote Request

Request a Quote for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.